molecular formula C17H14N4S B415268 3-(benzylsulfanyl)-5-methyl-5H-[1,2,4]triazino[5,6-b]indole CAS No. 28899-09-4

3-(benzylsulfanyl)-5-methyl-5H-[1,2,4]triazino[5,6-b]indole

Cat. No.: B415268
CAS No.: 28899-09-4
M. Wt: 306.4g/mol
InChI Key: HAGWUMJBQWVCMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzylsulfanyl)-5-methyl-5H-[1,2,4]triazino[5,6-b]indole is a heterocyclic compound that belongs to the class of triazinoindoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazinoindole core with a benzylsulfanyl group at the 3-position and a methyl group at the 5-position.

Scientific Research Applications

3-(Benzylsulfanyl)-5-methyl-5H-[1,2,4]triazino[5,6-b]indole has several scientific research applications:

Future Directions

Future studies could focus on the potential effects of similar compounds on consequences of diseases that are not exclusively dependent on glucose metabolism via the polyol pathway . Additionally, the design of new pharmacophoric motifs that recognize DNA is necessary for the generation of a series of new chemotherapeutic agents .

Biochemical Analysis

Biochemical Properties

3-(Benzylsulfanyl)-5-methyl-5H-[1,2,4]triazino[5,6-b]indole plays a significant role in biochemical reactions, particularly as an iron chelator. It interacts with various enzymes and proteins, including iron-dependent enzymes, by binding to ferrous ions (Fe²⁺). This binding inhibits the activity of these enzymes, leading to a decrease in cellular iron levels . Additionally, the compound has been shown to induce apoptosis in cancer cells by interacting with proteins such as Bcl-2, Bax, and cleaved caspase-3 .

Cellular Effects

The effects of this compound on cells are profound. It has been observed to arrest the cell cycle at the G1 phase and induce apoptosis in various cancer cell lines, including A549, MCF-7, Hela, and HepG-2 . The compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the levels of key regulatory proteins and enzymes involved in these processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds selectively to ferrous ions, inhibiting iron-dependent enzymes and disrupting iron homeostasis within cells . This disruption leads to oxidative stress and the activation of apoptotic pathways. The compound also modulates gene expression by affecting transcription factors and signaling molecules involved in cell survival and proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under various conditions, but its activity can be influenced by the presence of ferrous ions. Over time, the compound’s ability to induce apoptosis and inhibit cell proliferation remains consistent, although prolonged exposure may lead to adaptive cellular responses .

Dosage Effects in Animal Models

Studies in animal models have shown that the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits tumor growth and induces apoptosis without significant toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed, indicating a threshold beyond which the compound’s adverse effects outweigh its therapeutic benefits .

Metabolic Pathways

This compound is involved in metabolic pathways related to iron metabolism. It interacts with enzymes and cofactors that regulate iron homeostasis, leading to changes in metabolic flux and metabolite levels . The compound’s ability to chelate iron and modulate iron-dependent processes is central to its biochemical activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. The compound is primarily localized in the cytoplasm and mitochondria, where it exerts its effects on iron-dependent enzymes and apoptotic pathways . Targeting signals and post-translational modifications may direct the compound to specific organelles, enhancing its therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzylsulfanyl)-5-methyl-5H-[1,2,4]triazino[5,6-b]indole typically involves the condensation of isatin with thiocarbohydrazide in the presence of glacial acetic acid to form the triazinoindole core . The benzylsulfanyl group is introduced through nucleophilic substitution reactions, where benzylthiol reacts with the triazinoindole intermediate under basic conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(Benzylsulfanyl)-5-methyl-5H-[1,2,4]triazino[5,6-b]indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Benzylsulfanyl)-5-methyl-5H-[1,2,4]triazino[5,6-b]indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzylsulfanyl group enhances its lipophilicity and ability to interact with biological targets, making it a valuable compound for drug development and other applications .

Properties

IUPAC Name

3-benzylsulfanyl-5-methyl-[1,2,4]triazino[5,6-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4S/c1-21-14-10-6-5-9-13(14)15-16(21)18-17(20-19-15)22-11-12-7-3-2-4-8-12/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAGWUMJBQWVCMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.